4-Acetylphenyl 4-chlorobenzoate

Übersicht

Beschreibung

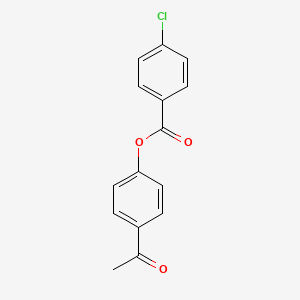

4-Acetylphenyl 4-chlorobenzoate, also known as AP4CB, is an organic chemical compound with a chemical formula of C15H11ClO3 . It has a molecular weight of 274.70 g/mol .

Synthesis Analysis

The synthesis of compounds similar to 4-Acetylphenyl 4-chlorobenzoate, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been carried out under base conditions. This method offers several advantages such as excellent yields, short reaction times, and high purity .Molecular Structure Analysis

The molecular structure of 4-Acetylphenyl 4-chlorobenzoate consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChIKey of the compound is UWNHDKUEVXIFAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Acetylphenyl 4-chlorobenzoate has a molecular weight of 274.70 g/mol. It has a XLogP3 value of 3.9, indicating its lipophilicity. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are both 274.0396719 g/mol. Its topological polar surface area is 43.4 Ų .Wissenschaftliche Forschungsanwendungen

1. Chemical Structure and Reactivity

- The compound N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, related to 4-Acetylphenyl 4-chlorobenzoate, was synthesized and characterized using FTIR, 1H-NMR, and 13C-NMR, along with single crystal X-ray diffraction studies. This study provided insights into the molecular structure and reactivity profiles of such compounds (Khalid et al., 2022).

2. Enzymatic Analysis

- 4-Chlorobenzoate:CoA ligase, an enzyme relevant to the metabolic pathways of compounds like 4-Acetylphenyl 4-chlorobenzoate, was structurally analyzed. This study provided insights into the enzyme's function in catalyzing synthesis reactions, which could be relevant for understanding similar mechanisms in related compounds (Gulick, Lu, & Dunaway-Mariano, 2004).

3. Microbial Biodegradation

- Research on microbial biodegradation of chlorinated biphenyls, including derivatives of 4-chlorobenzoate (related to 4-Acetylphenyl 4-chlorobenzoate), revealed pathways for environmental breakdown of such compounds. These studies are crucial for understanding the environmental impact and degradation processes of similar chemical structures (Massé et al., 1984).

4. Crystal Structure Elucidation

- A study on the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, closely related to 4-Acetylphenyl 4-chlorobenzoate, provided insights into the molecular arrangement and interactions within such compounds. This information is vital for understanding the physical and chemical properties of related chemicals (Kobkeatthawin et al., 2017).

Wirkmechanismus

Target of Action

4-Acetylphenyl 4-chlorobenzoate primarily targets enzymes involved in the metabolism of aromatic compounds, specifically 4-chlorobenzoate:CoA ligase . This enzyme plays a crucial role in the activation of 4-chlorobenzoate by converting it into 4-chlorobenzoyl-CoA, a key intermediate in the degradation pathway of chlorinated aromatic compounds .

Mode of Action

The compound interacts with 4-chlorobenzoate:CoA ligase by binding to its active site. This binding induces a conformational change in the enzyme, facilitating the adenylation of 4-chlorobenzoate with ATP to form 4-chlorobenzoyl-adenylate (4-CB-AMP). Subsequently, 4-CB-AMP reacts with CoA to produce 4-chlorobenzoyl-CoA . This two-step reaction is essential for the subsequent degradation of the aromatic compound.

Biochemical Pathways

The primary biochemical pathway affected by 4-Acetylphenyl 4-chlorobenzoate is the chlorobenzoate degradation pathway . The formation of 4-chlorobenzoyl-CoA is a critical step that enables further enzymatic reactions leading to the breakdown of the chlorinated aromatic ring. This pathway ultimately results in the conversion of toxic chlorinated compounds into less harmful substances that can be further metabolized or excreted .

Pharmacokinetics

The pharmacokinetics of 4-Acetylphenyl 4-chlorobenzoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its lipophilic nature. Once absorbed, it is distributed throughout the body, with a preference for tissues rich in enzymes capable of metabolizing aromatic compounds. The metabolism primarily occurs in the liver, where it is converted into 4-chlorobenzoyl-CoA. The excretion of the metabolites is mainly through the renal route .

Result of Action

At the molecular level, the action of 4-Acetylphenyl 4-chlorobenzoate results in the formation of 4-chlorobenzoyl-CoA, which is further degraded through enzymatic reactions. This leads to the detoxification of chlorinated aromatic compounds. At the cellular level, the compound’s action helps in reducing the toxic load of chlorinated compounds, thereby protecting cells from potential damage .

Action Environment

The efficacy and stability of 4-Acetylphenyl 4-chlorobenzoate are influenced by environmental factors such as pH, temperature, and the presence of cofactors like Mg²⁺. Optimal enzyme activity is typically observed at physiological pH and temperature. The presence of Mg²⁺ ions is crucial for the activation of 4-chlorobenzoate:CoA ligase, enhancing the compound’s efficacy. Additionally, the stability of the compound can be affected by exposure to light and oxygen, which may lead to degradation .

Eigenschaften

IUPAC Name |

(4-acetylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNHDKUEVXIFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253770 | |

| Record name | Benzoic acid, 4-chloro-, 4-acetylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl 4-chlorobenzoate | |

CAS RN |

29558-82-5 | |

| Record name | Benzoic acid, 4-chloro-, 4-acetylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-, 4-acetylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)

![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B3406222.png)

![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B3406249.png)

![methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3406294.png)